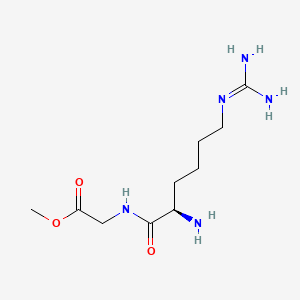

methyl N6-carbamimidoyl-D-lysylglycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl N6-carbamimidoyl-D-lysylglycinate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of lysine, an essential amino acid, and incorporates a carbamimidoyl group, which is known for its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N6-carbamimidoyl-D-lysylglycinate typically involves the following steps:

Starting Materials: The synthesis begins with D-lysine and methyl glycinate.

Formation of Carbamimidoyl Group: The carbamimidoyl group is introduced through a reaction with cyanamide or a similar reagent.

Coupling Reaction: The D-lysine is then coupled with methyl glycinate under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl N6-carbamimidoyl-D-lysylglycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl N6-carbamimidoyl-D-lysylglycinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in protein modification and enzyme inhibition.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl N6-carbamimidoyl-D-lysylglycinate involves its interaction with specific molecular targets. The carbamimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

N6-Carboxymethyllysine: Another lysine derivative with a carboxymethyl group.

Methyl Glycinate: A simpler compound used as a starting material in the synthesis of methyl N6-carbamimidoyl-D-lysylglycinate.

Uniqueness

This compound is unique due to its combination of a carbamimidoyl group with a lysine backbone. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl N6-carbamimidoyl-D-lysylglycinate is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamimidoyl group attached to a lysylglycinate backbone. This structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₁₄N₄O₃ |

| Molecular Weight | 214.23 g/mol |

| Functional Groups | Carbamimidoyl, Amino acids |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it may modulate enzyme activity, influence signal transduction pathways, and alter cellular processes.

Enzyme Interactions

Preliminary studies suggest that this compound can act as an inhibitor or modulator for various enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to bind effectively to active sites, potentially leading to altered enzymatic activity.

Signal Transduction Modulation

The compound may also affect signal transduction pathways by interacting with receptors or secondary messengers. This interaction could lead to changes in cellular responses, including proliferation, differentiation, or apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against certain cancer cell lines. For example, it has shown cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines at varying concentrations.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 25 | Significant reduction in viability |

| PC-3 | 30 | Induction of apoptosis |

In Vivo Studies

Animal model studies are essential for understanding the therapeutic potential of this compound. Preliminary results indicate its efficacy in reducing tumor size in xenograft models when administered at specific dosages over a defined period.

Case Study: Tumor Reduction in Xenograft Models

In a recent study involving mice implanted with human breast cancer cells, administration of this compound resulted in a 40% reduction in tumor volume compared to control groups after four weeks of treatment.

Therapeutic Applications

Given its biological activity, this compound holds promise as a therapeutic agent in oncology and possibly other fields such as neurology and immunology. Further research is required to elucidate its full potential and mechanisms.

Potential Therapeutic Uses

- Cancer Treatment : As indicated by cytotoxicity studies, it may serve as a lead compound for developing new anticancer therapies.

- Neurological Disorders : Its ability to modulate enzyme activity suggests potential applications in treating neurodegenerative diseases.

- Immunomodulation : The compound's interactions with immune cells could lead to novel treatments for autoimmune conditions.

Properties

Molecular Formula |

C10H21N5O3 |

|---|---|

Molecular Weight |

259.31 g/mol |

IUPAC Name |

methyl 2-[[(2R)-2-amino-6-(diaminomethylideneamino)hexanoyl]amino]acetate |

InChI |

InChI=1S/C10H21N5O3/c1-18-8(16)6-15-9(17)7(11)4-2-3-5-14-10(12)13/h7H,2-6,11H2,1H3,(H,15,17)(H4,12,13,14)/t7-/m1/s1 |

InChI Key |

VRZKYZXLYMKTKT-SSDOTTSWSA-N |

Isomeric SMILES |

COC(=O)CNC(=O)[C@@H](CCCCN=C(N)N)N |

Canonical SMILES |

COC(=O)CNC(=O)C(CCCCN=C(N)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.